2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid
Description
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid is a substituted glycine derivative featuring a formamido (-NH-C(O)-) linkage between the acetic acid backbone and a 4-methoxy-3-nitrophenyl aromatic ring. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-[(4-methoxy-3-nitrobenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-18-8-3-2-6(4-7(8)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYJLPHGQAHEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid typically involves the reaction of 4-methoxy-3-nitroaniline with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation; mild to moderate temperatures.
Substitution: Nucleophiles such as halides, amines; solvents like ethanol or methanol.
Major Products Formed
Oxidation: Nitro and carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Sulfonamide vs. Formamido Derivatives
- 2-(N-(4-Methoxy-3-nitrophenyl)sulfamoyl)acetic acid (4g) Structure: Contains a sulfamoyl (-SO₂-NH-) linkage instead of formamido. Properties: Higher melting point (154–156°C) due to sulfonamide polarity and hydrogen bonding capacity. Yield: 84% . Synthesis: Derived from ethyl ester hydrolysis, highlighting robustness under acidic conditions .
- 2-[(4-Nitrophenyl)formamido]acetic acid Structure: Formamido group with a nitro substituent in the para position (lacking methoxy). Properties: Category D1 compound (EN300-237018), suggesting moderate reactivity . Applications: Potential as a glycine conjugate in metabolic studies .
Heterocyclic Analogues
- 2-[(Thiophen-3-yl)formamido]acetic acid
Substituent Position Effects
2-(3-Methoxy-4-nitrophenyl)acetic acid
- 2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid Structure: Formyl and nitro groups on a phenoxyacetic acid scaffold. Properties: Higher molecular weight (255.18 g/mol) and reactivity due to aldehyde functionality . Hazards: Classified with warnings for skin/eye irritation (H315, H319) .
Data Tables
Table 1. Physicochemical Comparison
*Hypothetical data inferred from analogues.
Key Findings and Implications
Functional Group Impact : Sulfonamide derivatives (e.g., 4g) exhibit higher thermal stability (mp >150°C) compared to formamido analogues, attributed to stronger intermolecular interactions .
Substituent Effects : The nitro group enhances electrophilicity, while methoxy groups improve solubility in polar solvents .
Biological Relevance : Formamido glycine conjugates (e.g., 3-hydroxyhippuric acid) are critical biomarkers, whereas sulfonamide derivatives show promise as anticancer intermediates .
Biological Activity
2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid, an organic compound with the molecular formula C9H10N2O5, has garnered attention in recent years for its potential biological activities. This compound features a formamido group linked to an acetic acid moiety and a 4-methoxy-3-nitrophenyl substituent, which contribute to its unique chemical properties and possible therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
Key Features
- Formamido Group : Enhances solubility and reactivity.
- Nitrophenyl Substituent : Imparts potential electron-withdrawing properties that may influence biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth at low concentrations.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate a promising profile for further development as an antimicrobial agent .
Although specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that the nitrophenyl moiety may play a critical role in disrupting bacterial cell membranes or inhibiting essential enzymatic processes. Further research is required to clarify these mechanisms and establish how they contribute to its antimicrobial effects .
Study 1: In Vitro Evaluation
A study conducted on the antimicrobial efficacy of various derivatives, including this compound, highlighted its significant activity against biofilm formation in Staphylococcus aureus. The results showed a reduction in biofilm biomass by over 50% compared to untreated controls, suggesting that this compound could be effective in treating biofilm-associated infections .
Study 2: Toxicological Assessment
In a toxicological assessment involving repeated oral exposure in animal models, significant reductions in body weight and organ weights were observed at higher doses. Notably, the testis was identified as a primary target organ for toxicity. These findings underscore the importance of evaluating safety profiles alongside efficacy in future studies .
Q & A
Basic: What are the optimized synthetic routes for 2-[(4-Methoxy-3-nitrophenyl)formamido]acetic acid, and how can reaction yields be maximized?
Methodological Answer:
The compound is synthesized via hydrolysis of its ethyl ester precursor. Ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate undergoes hydrolysis under basic conditions, followed by neutralization to yield the carboxylic acid derivative. Key steps include:
- Hydrolysis : Reacting the ester with aqueous NaOH or KOH at controlled temperatures (e.g., 60–80°C) to avoid side reactions.
- Neutralization : Adjusting the pH to ~2–3 using HCl to precipitate the product.
Yields of 84% are achieved with rigorous control of reaction time and temperature . For further derivatization, chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ converts the acid to its acyl chloride, which is used in subsequent coupling reactions (e.g., with aldehydes to form ethenesulfonamides). Solvent choice (anhydrous CH₂Cl₂) and stoichiometric excess of chlorinating agents (1.5–2.0 equiv) improve yields to 78–80% .
Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Critical peaks include the methoxy group (δ 3.91 ppm, singlet), sulfamoyl CH₂ (δ 4.14 ppm), and aromatic protons (δ 7.39–7.73 ppm). The absence of ester peaks (e.g., δ 1.2–1.4 ppm for ethyl groups) confirms complete hydrolysis .
- HRMS : The molecular ion [M-H]⁻ at m/z 289.0232 (calculated: 290.0209 for C₉H₁₀N₂O₇S) validates molecular weight and functional groups .
- Melting Point : A sharp range (154–156°C) indicates purity. Deviations >2°C suggest impurities, necessitating recrystallization from ethanol/water .
Advanced: What strategies are effective in modifying the photodecarboxylation properties of this compound for Zn²⁺ photocage applications?
Methodological Answer:
Substituent engineering on the aromatic ring alters photophysical behavior:
- Methoxy and Fluoro Substituents : Red-shift the absorption wavelength (e.g., λmax from 365 nm to 380 nm), enabling activation by lower-energy light. This is achieved via nitration of pre-functionalized aryl precursors (e.g., 4-methoxy groups direct nitration to the 3-position) .
- Quantum Yield Optimization : Derivatives like DPAdeCageOMe exhibit Φ ≈ 0.15, comparable to xanthone-based photocages. Synthesis involves coupling the acyl chloride with chelating agents (e.g., dipyridylamine) under anhydrous conditions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted intermediates, critical for maintaining high Φ .
Advanced: How does the electronic environment of substituents influence reactivity in sulfonamide coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (NO₂) : Increase electrophilicity of the sulfamoyl chloride, accelerating nucleophilic substitution with amines or phenols. For example, 3-nitro derivatives react 2–3× faster than methoxy analogs .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxybenzaldehyde) reduce coupling efficiency, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 h) .
- Monitoring : TLC (silica, hexane/EtOAc 3:1) tracks reaction progress. Spots with Rf ≈ 0.5 indicate product formation .
Intermediate: What methodologies resolve contradictory spectroscopic data during derivative synthesis?
Methodological Answer:
- Cross-Validation : Combine ¹H NMR, HRMS, and IR. For example, a missing NH peak in NMR may indicate deprotonation; HRMS confirms if the molecular ion matches the expected mass .
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to distinguish exchangeable protons (e.g., NH at δ 10.22 ppm) from non-exchangeable signals .
- X-ray Crystallography : For ambiguous structures, single-crystal analysis resolves bonding ambiguities, though this requires high-purity crystals .
Advanced: How can researchers evaluate the biological activity of sulfonamide derivatives of this compound?
Methodological Answer:
- In Vitro Assays : Derivatives like (E)-N-(4-methoxy-3-nitrophenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6u) are screened for cytotoxicity using MTT assays (IC₅₀ ≈ 5–10 µM in cancer cell lines) .
- Structure-Activity Relationships (SAR) : Systematic substitution (e.g., replacing nitro with amino groups) identifies pharmacophores. Reduced nitro to amine (6v) decreases cytotoxicity, suggesting nitro’s role in electron-deficient interactions .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding to targets like tubulin or kinases, guiding synthetic prioritization .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) at 0–4°C to precipitate pure product. Slow cooling minimizes co-precipitation of impurities .
- Column Chromatography : For acyl chloride intermediates, silica gel with CH₂Cl₂/hexane (1:1) eluent removes unreacted thionyl chloride .
- Trituration : Crude solids are washed with hexane/diethyl ether (1:1) to remove oily byproducts .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states. For example, calculate activation energies for sulfonamide coupling to identify rate-limiting steps .
- Solvent Effects : PCM (Polarizable Continuum Model) simulations in CH₂Cl₂ predict solvation effects on reaction kinetics, aligning with experimental yields .
- Hammett Plots : Correlate substituent σ values with reaction rates to design derivatives with optimal electronic profiles .
Intermediate: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent nitro group degradation. Exposure to UV light induces decarboxylation, detected by CO₂ effervescence .
- Moisture Control : Use desiccants (silica gel) in storage containers; the sulfamoyl group hydrolyzes in humid conditions, forming sulfonic acid byproducts .
- Long-Term Stability : Periodic NMR checks (every 6 months) ensure integrity. Degradation manifests as new peaks near δ 12.7 ppm (free carboxylic acid) .
Advanced: How does this compound compare to structurally related photocages in metal ion release applications?
Methodological Answer:
- Zn²⁺ Release Efficiency : DPAdeCageOMe releases Zn²⁺ with Φ ≈ 0.15, outperforming unsubstituted mNPA (Φ ≈ 0.10) but underperforming xanthone derivatives (Φ ≈ 0.20). Trade-offs include simpler synthesis vs. lower Φ .
- Wavelength Selectivity : Methoxy substitution enables activation at 405 nm (vs. 365 nm for mNPA), reducing phototoxicity in biological systems .
- Binding Affinity : Post-decarboxylation, the DPA chelator’s Kd for Zn²⁺ increases from 10⁻¹² M to 10⁻⁷ M, ensuring rapid ion release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
